pKa as a Quantifiable Metric for Electronic Effects and Reactivity Differentiation Among Difluoro-2-methylbenzoic Acid Isomers
The predicted pKa value for 3,6-difluoro-2-methylbenzoic acid is 2.62±0.31 . This contrasts with other difluoro-2-methylbenzoic acid positional isomers, demonstrating that the specific substitution pattern significantly alters the acidity of the carboxylic acid group. For instance, the 3,4-isomer has a predicted pKa of 3.52±0.25 , and the 3,5-isomer has a predicted pKa of 3.19±0.25 . This nearly one-log unit difference between the 3,6- and 3,4-isomers corresponds to an approximately 8-fold difference in acid dissociation constant (Ka).
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 2.62 ± 0.31 |
| Comparator Or Baseline | 3,4-Difluoro-2-methylbenzoic acid: 3.52 ± 0.25; 3,5-Difluoro-2-methylbenzoic acid: 3.19 ± 0.25 |
| Quantified Difference | ΔpKa = -0.90 (vs. 3,4-isomer); ΔpKa = -0.57 (vs. 3,5-isomer) |
| Conditions | Predicted values based on computational models. |
Why This Matters
A lower pKa indicates a stronger acid and different protonation state at a given pH, which directly influences solubility, salt formation potential, and reactivity in pH-sensitive reactions, thereby impacting procurement decisions for specific synthetic routes.
